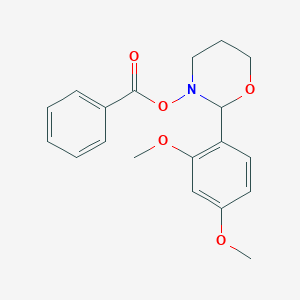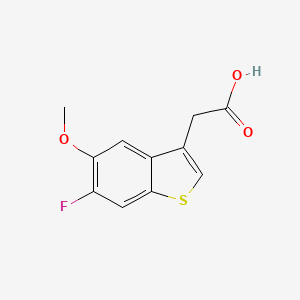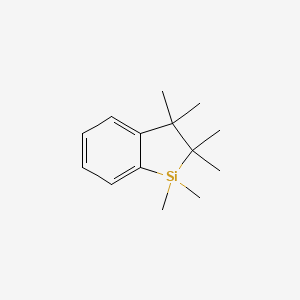![molecular formula C11H20O3S2 B14387197 2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate CAS No. 90051-74-4](/img/structure/B14387197.png)
2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate is a chemical compound that belongs to the class of esters Esters are organic compounds characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate typically involves the esterification reaction between a carboxylic acid and an alcohol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction can be represented as follows:
Carboxylic Acid+Alcohol→Ester+Water
In this case, the specific reactants would be pentanoic acid and 2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired ester from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but different functional groups.
Methyl butyrate: Another ester with a similar carbon chain length but different substituents.
Isopropyl butyrate: Shares the isopropyl group but has a different ester linkage.
Uniqueness
2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate is unique due to the presence of both the isopropyl and pentanoate groups, which confer distinct chemical and physical properties
Properties
CAS No. |
90051-74-4 |
|---|---|
Molecular Formula |
C11H20O3S2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-propan-2-yloxycarbothioylsulfanylethyl pentanoate |
InChI |
InChI=1S/C11H20O3S2/c1-4-5-6-10(12)13-7-8-16-11(15)14-9(2)3/h9H,4-8H2,1-3H3 |
InChI Key |
BCXFTFQLAGBUNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCCSC(=S)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid](/img/structure/B14387114.png)



![8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14387139.png)


![2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl-](/img/structure/B14387147.png)




![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)

